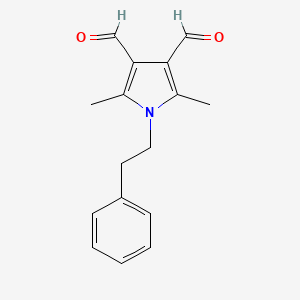
2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde is an organic compound with a complex structure that includes a pyrrole ring substituted with methyl groups and a phenylethyl group.
Wirkmechanismus
Target of Action
The compound “2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde” is a synthetic fentanyl derivative . Fentanyl and its derivatives primarily target the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and analgesia .
Mode of Action
As an opioid receptor agonist, this compound binds to the opioid receptors, mimicking the action of endogenous opioids . This binding triggers a series of intracellular events, leading to the inhibition of pain signal transmission .
Biochemical Pathways
Upon binding to the opioid receptors, the compound initiates a cascade of biochemical reactions. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the neuron and inhibition of neurotransmitter release .
Pharmacokinetics
Like other fentanyl derivatives, it is expected to have high lipid solubility, leading to rapid onset of action and good penetration into the central nervous system . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, but specific details are currently unavailable.
Result of Action
The primary result of the compound’s action is potent analgesia, due to its interaction with the opioid receptors . It may also cause side effects typical of opioids, such as respiratory depression, nausea, and itching .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring . The reaction conditions typically include heating the reactants in an acidic or basic medium.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Paal–Knorr reaction for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques to obtain high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarboxylic acid.
Reduction: 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbinol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethyl-1-phenethyl-1H-pyrrole: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carbaldehyde: Contains only one aldehyde group, which may result in different reactivity and applications.
Uniqueness
2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde is unique due to the presence of two aldehyde groups, which provide additional sites for chemical modification and potential biological activity. This makes it a versatile compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
2,5-dimethyl-1-(2-phenylethyl)pyrrole-3,4-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-15(10-18)16(11-19)13(2)17(12)9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWYDYXQJGFCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CCC2=CC=CC=C2)C)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














